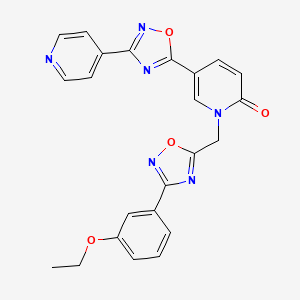
1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H18N6O4 and its molecular weight is 442.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one , hereafter referred to as Compound A , is a complex heterocyclic structure that has garnered attention for its potential biological activities. The presence of oxadiazole and pyridine moieties suggests diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula of Compound A is C23H22N4O3, with a molecular weight of approximately 398.45 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C23H22N4O3 |
| Molecular Weight | 398.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Compound A's biological activity is primarily attributed to its ability to interact with various biological macromolecules. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- DNA Interaction : Binding to DNA and proteins, which may lead to anticancer effects.
- Receptor Modulation : Interaction with specific receptors implicated in immune responses.
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to Compound A can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of oxadiazole derivatives. For example:
- In vitro assays demonstrated that compounds similar to Compound A induced apoptosis in cancer cell lines through the activation of caspases and modulation of the NF-kB pathway .
Anti-inflammatory Effects
The anti-inflammatory activity is another critical aspect of Compound A's biological profile. Compounds containing pyridine and oxadiazole structures have been reported to reduce pro-inflammatory cytokine production in various models:
- In Vivo Studies : Animal models have shown that treatment with such compounds can significantly lower inflammation markers.
- In Vitro Studies : Cell cultures treated with Compound A exhibited reduced TNF-alpha and IL-6 levels following stimulation with lipopolysaccharides (LPS) .
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives found that one compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This suggests that modifications in the structure can enhance antimicrobial potency .
Study 2: Anticancer Mechanism
In a comparative study on several oxadiazole derivatives, one compound was shown to inhibit cell proliferation in HeLa cells by inducing G0/G1 phase arrest and apoptosis via mitochondrial pathways .
属性
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4/c1-2-31-18-5-3-4-16(12-18)22-25-19(32-27-22)14-29-13-17(6-7-20(29)30)23-26-21(28-33-23)15-8-10-24-11-9-15/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOCUNDIXYWHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














